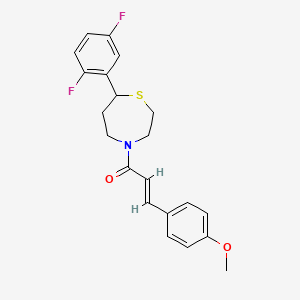

(E)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-3-(4-methoxyphenyl)prop-2-en-1-one

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(E)-1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-3-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F2NO2S/c1-26-17-6-2-15(3-7-17)4-9-21(25)24-11-10-20(27-13-12-24)18-14-16(22)5-8-19(18)23/h2-9,14,20H,10-13H2,1H3/b9-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKZDQZRBLDFOBH-RUDMXATFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(E)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-3-(4-methoxyphenyl)prop-2-en-1-one is a synthetic organic compound notable for its complex structure and potential biological activities. This compound features a thiazepan ring, a difluorophenyl group, and a methoxyphenyl moiety, which contribute to its unique pharmacological profile.

Chemical Structure

The compound can be represented as follows:

Biological Activity

Preliminary studies suggest that this compound exhibits significant biological activities, including:

- Antimicrobial Activity : The thiazepan ring is known for its ability to interact with biological membranes and proteins, potentially leading to antimicrobial effects.

- Antitumor Properties : Similar compounds have shown efficacy in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antioxidant Effects : The presence of the methoxyphenyl group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties.

The biological activity of this compound may involve interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, leading to the observed pharmacological effects.

Case Studies

- Antimicrobial Evaluation : A study evaluated the antimicrobial activity of thiazepan derivatives, demonstrating that compounds with similar structures exhibited significant inhibition against various bacterial strains. The mechanism was attributed to membrane disruption and interference with cellular processes.

- Cytotoxicity Assays : In vitro assays revealed that compounds containing thiazepan rings showed cytotoxic effects on cancer cell lines. The IC50 values indicated promising potential for further development as anticancer agents .

- Antioxidant Activity : Research into related compounds highlighted their ability to reduce oxidative stress markers in cellular models. This suggests that this compound may similarly contribute to cellular protection against oxidative damage.

Comparative Analysis

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Thiazepan ring, difluorophenyl group | Antimicrobial, Antitumor |

| 7-(2,5-Difluorophenyl)-1,4-thiazepane | Thiazepane core | Antimicrobial |

| 4-Methoxyphenol | Simple aromatic structure | Antioxidant |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (E)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-3-(4-methoxyphenyl)prop-2-en-1-one to improve yield and purity?

- Methodological Answer : Utilize Suzuki-Miyaura coupling for introducing the 2,5-difluorophenyl group, as demonstrated in analogous enone syntheses . Optimize reaction conditions (e.g., catalyst loading, temperature) via Design of Experiments (DoE). Monitor reaction progress using TLC and purify via column chromatography with gradient elution (e.g., hexane/ethyl acetate). Confirm purity via HPLC (>95%) and characterize intermediates using / NMR.

Q. What spectroscopic techniques are critical for characterizing the stereochemistry and functional groups in this compound?

- Methodological Answer : Employ -NMR to confirm the E-configuration of the α,β-unsaturated ketone (coupling constant ) and assess thiazepane ring conformation. Use -NMR to verify fluorine substitution patterns . IR spectroscopy can validate carbonyl (C=O, ~1650–1700 cm) and methoxy (C-O, ~1250 cm) groups.

Q. How should crystallographic data be collected and refined for this compound?

- Methodological Answer : Grow single crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH). Collect X-ray diffraction data using MoKα radiation (λ = 0.71073 Å) and refine structures with SHELXL . Validate geometry using ORTEP-3 for graphical representation . Report anisotropic displacement parameters and hydrogen bonding interactions (e.g., C-H···O/F).

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental data (e.g., NMR vs. X-ray) regarding molecular conformation?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to compare energy-minimized conformers with X-ray structures . Analyze NMR coupling constants and NOESY correlations to assess dynamic behavior in solution. For rigid moieties (e.g., thiazepane ring), prioritize X-ray data; for flexible groups (e.g., methoxyphenyl), consider solvent effects on NMR signals .

Q. What computational strategies are recommended for predicting the compound’s reactivity or binding affinity?

- Methodological Answer : Use molecular docking (AutoDock Vina) to simulate interactions with biological targets (e.g., enzymes with hydrophobic pockets). Calculate electrostatic potential maps (MEPs) to identify nucleophilic/electrophilic sites. Validate predictions with in vitro assays (e.g., enzyme inhibition) .

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

- Methodological Answer : Synthesize analogs with modified substituents (e.g., replacing methoxy with hydroxyl or halogens) and compare crystallographic data (e.g., torsion angles) . Use QSAR models to correlate structural features (e.g., Hammett σ values) with biological activity. Cross-reference thermal stability (DSC/TGA) with functional group substitutions .

Q. What methods are effective for analyzing thermal stability and phase transitions in this compound?

- Methodological Answer : Perform differential scanning calorimetry (DSC) at 10°C/min under nitrogen to detect melting points and polymorphic transitions. Pair with thermogravimetric analysis (TGA) to assess decomposition thresholds (>200°C typical for aromatic ketones) .

Q. How can enantiomeric separation be achieved for chiral analogs of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.